(2E)-3-(Dimethylamino)-1-(4-nitrophenyl)-2-propen-1-one
Description
(2E)-3-(Dimethylamino)-1-(4-nitrophenyl)-2-propen-1-one is a propenone derivative characterized by a trans-configured α,β-unsaturated ketone backbone. Key structural features include:
- 4-Nitrophenyl group at position 1: Introduces strong electron-withdrawing effects due to the nitro (-NO₂) substituent, enhancing electrophilicity of the carbonyl group.
- Dimethylamino group (-N(CH₃)₂) at position 3: Acts as an electron-donating group, increasing solubility in polar solvents and influencing charge distribution across the conjugated system .
- Molecular formula: C₁₃H₁₄N₂O₃, with a monoisotopic mass of 246.1004 g/mol .
This compound’s unique electronic profile makes it a candidate for studying structure-activity relationships (SAR) in medicinal and materials chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)8-7-11(14)9-3-5-10(6-4-9)13(15)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOPOMJNIUNMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure with BF₃·OEt₂
The Claisen-Schmidt condensation between 4-nitroacetophenone and DMF-DMA in the presence of BF₃·OEt₂ is the most cited method. The reaction proceeds via nucleophilic attack of the enolate formed from 4-nitroacetophenone on the electrophilic carbon of DMF-DMA, followed by elimination of methanol to yield the enaminone.
Typical Conditions
- Reactants :
- 4-Nitroacetophenone (1 equiv)
- DMF-DMA (1.2 equiv)
- BF₃·OEt₂ (0.1 equiv)
- Solvent : Toluene
- Temperature : 110°C
- Duration : 24 hours
- Yield : 98%
Mechanistic Insights
The BF₃·OEt₂ acts as a Lewis acid, polarizing the carbonyl group of 4-nitroacetophenone and facilitating enolate formation. The reaction’s high regioselectivity for the E-isomer is attributed to steric hindrance during the elimination step.
Solvent and Catalyst Variations
Alternative solvents and catalysts have been explored to optimize efficiency:
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Toluene | BF₃·OEt₂ | 110 | 98 | |
| Ethanol | NaOH | Reflux | 85 | |
| THF | None | 25 | 76 | |
| DCM/MeOH | Triethylamine | 40 | 82 |
Key Observations
- Toluene with BF₃·OEt₂ achieves near-quantitative yields but requires high temperatures.
- Ethanol/NaOH offers a milder alternative, though with reduced yield.
- Solvent-free conditions under microwave irradiation have been reported but are less common.
Industrial-Scale Synthesis and Process Optimization
Large-Scale Production Protocols
Industrial methods prioritize cost-effectiveness and scalability. A patent by Rosa et al. describes a continuous flow reactor system that reduces reaction time to 8 hours while maintaining a 95% yield. Key parameters include:
- Residence Time : 2 hours
- Catalyst Loading : 0.05 equiv BF₃·OEt₂
- Purity : >99% (HPLC)
Byproduct Management
Side products such as 3-(dimethylamino)-1-(4-nitrophenyl)propan-1-one (reduction product) are minimized by controlling moisture levels and avoiding over-reduction.
Alternative Synthetic Routes
Reductive Amination of α,β-Unsaturated Ketones
A metal-free reductive amination approach using NaBH₄/MeOH converts the intermediate α,β-unsaturated ketone into the target enaminone. This method avoids harsh acids but requires an additional reduction step.
Procedure Overview
- Condense 4-nitroacetophenone with DMF-DMA in THF.
- Reduce the resulting enone with NaBH₄ in methanol.
- Isolate via column chromatography (DCM/MeOH = 9:1).
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C, 30 min) accelerates the reaction, achieving an 88% yield. This method is energy-efficient but less suited for large batches.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| BF₃·OEt₂ in Toluene | High yield (98%), regioselective | High temperature, toxic catalyst | Lab-scale synthesis |
| Ethanol/NaOH | Mild conditions, low cost | Moderate yield (85%) | Educational demonstrations |
| Continuous Flow Reactor | Scalable, short reaction time | High equipment cost | Industrial production |
| Reductive Amination | Avoids strong acids | Multi-step, lower yield | Sensitive substrates |
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(Dimethylamino)-1-(4-nitrophenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that (2E)-3-(Dimethylamino)-1-(4-nitrophenyl)-2-propen-1-one exhibits notable anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell proliferation and apoptosis .
Case Studies:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibited cytotoxic effects on human colon cancer cell lines, with IC50 values indicating significant potency compared to standard treatments like 5-fluorouracil .
- Mechanisms of Action : The compound's ability to interact with proteins and nucleic acids is crucial for its biological activity, influencing pathways involved in tumor growth and survival.
Organic Synthesis Applications
Beyond its pharmaceutical applications, this compound serves as an intermediate in organic synthesis. Its unique structure allows it to act as a building block for the development of novel therapeutic agents.
Synthesis Method:
The synthesis typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-nitroacetophenone through condensation reactions, yielding the desired propenone structure.
Mechanism of Action
The mechanism of action of (2E)-3-(Dimethylamino)-1-(4-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The dimethylamino group can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
Replacement of Dimethylamino with Phenyl or Heterocyclic Groups
- (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one (): R3 = Phenyl: The absence of the dimethylamino group reduces electron-donating effects, leading to a less polarized conjugated system. This alters reactivity in nucleophilic additions and reduces solubility in polar solvents compared to the target compound . Molecular weight: 253.25 g/mol (vs. 246.27 g/mol for the target).
- However, the lack of a basic amino group may limit interactions with biological targets .
- (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (): R3 = 4-Methylphenyl: The methyl group provides steric bulk and weak electron-donating effects, which could stabilize the enone system but reduce electrophilicity compared to the nitro-substituted target compound .
Replacement with Nitrogen-Containing Groups
- (2E)-3-(4-(Dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (): R3 = 4-(Dimethylamino)phenyl: Similar electron-donating effects to the target compound but with a thiophene group at position 1. This substitution may enhance π-π stacking in crystal structures .
Substituent Variations at Position 1
Nitro Group Positioning and Replacement
Bioactivity and Pharmacological Profiles
- Antifungal Activity: Compounds like (E)-1-(4-(methylsulfonyl)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one () exhibit antifungal properties due to the nitrofuran moiety. The target compound’s nitro group may confer similar bioactivity, but the dimethylamino group could modulate toxicity .
- Protein Target Interactions: highlights that bioactivity profiles correlate strongly with chemical substructures. The dimethylamino group in the target compound may facilitate interactions with kinase targets, unlike phenyl or furan-substituted analogs .
Structural and Electronic Properties
Electronic Effects
- Nitro Group (R1) : Strong electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack.
- Dimethylamino Group (R3): Electron-donating resonance effects delocalize electron density into the propenone system, creating a push-pull electronic configuration. This contrasts with phenyl or furan substituents, which lack significant donating capacity .
Spectroscopic Data
- UV-Vis Absorption: The target compound’s conjugated system likely exhibits a λₘₐₐₓ redshift compared to non-amino-substituted analogs due to enhanced charge transfer.
- ¹H-NMR Shifts: The dimethylamino group’s protons resonate upfield (~δ 2.8–3.2 ppm), distinct from aromatic protons in phenyl-substituted analogs (δ 7.0–8.5 ppm) .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
(2E)-3-(Dimethylamino)-1-(4-nitrophenyl)-2-propen-1-one, commonly referred to as 4G-952 or ZINC01388174, is a compound with significant potential in pharmaceutical research, particularly for its anticancer properties. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 220.225 g/mol. The compound features a conjugated system that includes a dimethylamino group and a nitrophenyl moiety, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 220.225 g/mol |
| CAS Number | 68760-11-2 |
Biological Activity
Research indicates that this compound exhibits notable anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by modulating critical signaling pathways involved in cell proliferation and survival.
The compound's biological activity is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for influencing pathways associated with cell growth and apoptosis. Notably, the presence of the dimethylamino group enhances its reactivity, making it a candidate for further pharmacological exploration.
Case Studies
Several studies have investigated the anticancer properties of this compound:
-
Study on Apoptosis Induction :
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase-3 activity.
- Findings : The compound was found to reduce cell viability by over 50% at concentrations of 10 µM after 24 hours.
-
Cell Proliferation Assays :
- In vitro assays using various cancer cell lines indicated that this compound effectively inhibited cell proliferation.
- Results : The IC values ranged from 5 µM to 15 µM depending on the cell line tested.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Nitrophenyl)prop-2-en-1-one | CHNO | Lacks dimethylamino group; simpler structure |
| 3-(Dimethylamino)-1-(3-nitrophenyl)-prop-2-en-1-one | CHNO | Similar structure but different nitro position |
| 3-Amino-1-(4-nitrophenyl)-prop-2-en-1-one | CHNO | Contains an amino group instead of dimethylamino |
Future Directions
Further research is warranted to elucidate the specific targets and mechanisms of action of this compound within cellular systems. Understanding these interactions will enhance its potential as a therapeutic agent in cancer treatment.
Q & A
Advanced Question: How can reaction conditions be optimized to enhance stereoselectivity and yield?
Methodological Answer: Optimization involves varying solvents (e.g., methanol vs. ethanol), catalyst concentration (e.g., NaOH vs. KOH), and reaction temperature. Polar aprotic solvents like DMF may improve solubility of the nitroaryl group, while microwave-assisted synthesis can reduce reaction time. Monitoring reaction progress via TLC or HPLC ensures minimal side products. Computational modeling (DFT) predicts transition states to guide stereochemical control .
Basic Question: What spectroscopic methods confirm the (2E)-configuration of the compound?
Methodological Answer:
1H NMR spectroscopy identifies the coupling constant (J) between the α and β protons of the enone system. A J value of 12–16 Hz confirms the trans (E) configuration. IR spectroscopy verifies C=O (1650–1700 cm⁻¹) and C=C (1600 cm⁻¹) stretches. Single-crystal XRD provides definitive proof of geometry and bond angles .
Advanced Question: How do experimental XRD bond lengths compare with DFT-calculated values?
Methodological Answer: Bond lengths (e.g., C=O, C=C) from XRD are compared to DFT (B3LYP/6-311++G(d,p)) results. Discrepancies >0.02 Å suggest limitations in basis sets or solvent effects. For example, the enone C=O bond in XRD (1.23 Å) may differ from DFT (1.25 Å) due to crystal packing forces. Such analysis validates computational models for predicting reactivity .
Basic Question: How are data contradictions resolved between experimental and theoretical UV-Vis spectra?
Methodological Answer:
Experimental λmax (e.g., 350 nm) is compared to TD-DFT predictions. Solvent effects (PCM model) and electron correlation (CAM-B3LYP functional) improve alignment. Deviations >10 nm may indicate unaccounted excited-state interactions or aggregation effects. UV-Vis in multiple solvents (ethanol, DMSO) identifies environmental influences .
Advanced Question: What causes inconsistent antimicrobial activity results in replicate assays?
Methodological Answer: Variability arises from differences in microbial strains, inoculum size, or compound solubility. Dose-response curves (IC50) and statistical analysis (ANOVA) quantify reproducibility. Biofilm assays or time-kill studies differentiate static vs. cidal effects. Synergy testing with antibiotics (e.g., checkerboard assay) clarifies mechanistic interactions .
Basic Question: What is the role of this compound in heterocyclic synthesis?
Methodological Answer:
The enone system undergoes Michael additions or cycloadditions to form pyrazoles, isoxazoles, or quinoline derivatives. For example, reaction with hydrazine yields pyrazole intermediates, while nitrile oxides generate isoxazoles. The nitro group facilitates electrophilic aromatic substitution in downstream reactions .
Advanced Question: How does the dimethylamino group influence regioselectivity in cyclization reactions?
Methodological Answer: The electron-donating dimethylamino group directs electrophilic attack to the para position of the nitroaryl ring. DFT studies (NBO analysis) quantify charge distribution, showing enhanced nucleophilicity at specific sites. Solvent polarity further modulates regioselectivity—aprotic solvents favor intramolecular cyclization .
Basic Question: What assays evaluate the compound’s biological activity?
Methodological Answer:
Standard assays include:
Advanced Question: How are structure-activity relationships (SAR) derived for derivatives?
Methodological Answer: SAR studies involve synthesizing analogs (e.g., varying substituents on the aryl ring) and correlating electronic parameters (Hammett σ) with bioactivity. QSAR models use descriptors like logP, HOMO-LUMO gap, and molecular volume. 3D pharmacophore mapping identifies critical functional groups for target binding .
Basic Question: How is crystallographic data validated for this compound?
Methodological Answer:
Single-crystal XRD data (CCDC deposition) is validated using R-factor (<0.05), residual density maps, and Hirshfeld surface analysis. Hydrogen bonding (e.g., C–H⋯O) and π-π interactions are quantified with Mercury software. Thermal ellipsoid plots assess disorder .
Advanced Question: What computational tools predict polymorphism in crystalline forms?
Methodological Answer: Polymorph prediction uses CSP (crystal structure prediction) software (e.g., GRACE, USPEX) with force fields (e.g., Dreiding). Lattice energy landscapes identify stable polymorphs. Experimental validation via PXRD and DSC confirms computational predictions .
Basic Question: How is the compound’s electrophilicity quantified?
Methodological Answer:
Global electrophilicity index (ω) is calculated using DFT:
where μ = (EHOMO + ELUMO)/2 and η = (ELUMO − EHOMO)/2. Values >1.5 eV classify it as a strong electrophile. Fukui functions localize electrophilic sites .
Advanced Question: How do solvent effects modulate electrophilicity in Michael reactions?
Methodological Answer: Polarizable continuum model (PCM) simulations show increased electrophilicity in polar solvents (ε > 20). Kamlet-Taft parameters correlate solvent polarity (π*) with reaction rates. Experimental kinetics in DMSO vs. THF validate computational trends .
Basic Question: What storage conditions prevent degradation?
Methodological Answer:
Store in amber vials at −20°C under inert gas (N2). Degradation is monitored via HPLC (C18 column, acetonitrile/water mobile phase). Avoid exposure to light or humidity, which accelerate nitro group reduction .
Advanced Question: What analytical techniques identify degradation products?
Methodological Answer: LC-MS/MS (ESI+ mode) detects nitro-to-amine reduction products. Isotopic labeling (15N) tracks degradation pathways. Accelerated stability studies (40°C/75% RH) predict shelf life using Arrhenius kinetics .
Basic Question: How is purity assessed for synthetic batches?
Methodological Answer:
Purity (>95%) is confirmed via:
Advanced Question: How are hyphenated techniques (e.g., LC-NMR) used for impurity profiling?
Methodological Answer: LC-NMR isolates impurities via semi-preparative HPLC, followed by 1H/13C NMR and HR-MS. Structural elucidation identifies byproducts (e.g., cis-isomers or aldol adducts). Quantification uses UV peak area normalization .
Basic Question: What in vitro models assess toxicity?
Methodological Answer:
Advanced Question: How do QSAR models predict in vivo toxicity?
Methodological Answer: ADMET predictors (e.g., ADMETlab 2.0) use molecular descriptors (Topological polar surface area, logD) to estimate LD50 and bioavailability. Molecular docking identifies off-target interactions (e.g., COX-2 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
